![molecular formula C6H8N2 B1487826 (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 866083-42-3](/img/structure/B1487826.png)
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Overview
Description
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, also known as ABCN, is a bicyclic heterocyclic compound composed of a six-membered ring containing two nitrogen atoms, a five-membered ring containing one nitrogen atom, and a three-membered ring containing one carbon and one nitrogen atom. ABCN is a versatile compound with many applications in the fields of organic chemistry and biochemistry. Its unique structure and properties make it an important tool for synthesizing other compounds and for research in the fields of medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Reductive Decyanation and Structural Analysis
A study by Vilsmaier, Milch, and Bergsträsser (1998) explored the reductive decyanation of N-protected 6-Amino-3-azabicyclo[3.1.0]hexanecarbonitriles, using alkali metals for reaction. The process enabled configuration retention and inversion, contributing to the understanding of structural characteristics and manipulations of azabicyclo[3.1.0]hexane derivatives (Vilsmaier, Milch, & Bergsträsser, 1998).
Antiproliferative Activity and Potential Applications
Bardasov, Alekseeva, Ershov, and Mar'yasov (2020) investigated the antiproliferative activity of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane. The study identified a direct relation between the presence of a 6-substituent and the activity of the substances, indicating potential applications in developing antitussive and hypoglycemic drugs (Bardasov et al., 2020).
Hydrolysis and Synthesis Approaches
Bardasov, Alekseeva, and Ershov (2019) demonstrated the synthesis of 6-Aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles through hydrolysis, showcasing methods for creating structurally distinct azabicyclo[3.1.0]hexane derivatives (Bardasov, Alekseeva, & Ershov, 2019).
Synthesis and Reactivity of Azabicyclo[3.1.0]hexanes
Kimura, Wada, Tsuru, Sampei, and Satoh (2015) synthesized a variety of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids. This method opened avenues for exploring the reactivity and synthetic possibilities of azabicyclo[3.1.0]hexane structures (Kimura et al., 2015).
Azabicyclo[3.1.0]hexane Derivatives in Asymmetric Synthesis
The work of Jida, Guillot, and Ollivier (2007) highlighted the use of Azabicyclo[3.1.0]hexane-1-ols as frameworks for asymmetric synthesis, particularly in creating biologically active compounds. Their study provided insights into the potential of these structures in pharmaceutical development (Jida, Guillot, & Ollivier, 2007).
properties
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-3-5-1-4-2-6(4)8-5/h4-6,8H,1-2H2/t4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSMZFIOPBRRKZ-SRQIZXRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2NC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N[C@@H]1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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